N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide
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Overview
Description
N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol . It is known for its applications in various fields, including organic synthesis and medicinal research. The compound is characterized by its white crystalline powder form and a melting point of 197-198°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide typically involves multiple steps:
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, leading to the induction of apoptosis in tumor cells . The exact molecular targets and pathways are still under investigation, but the compound’s effects on cellular processes are well-documented .
Comparison with Similar Compounds
Similar Compounds
- N-[(1R)-2-[3-(Aminosulfonyl)-4-methoxyphenyl]-1-methylethyl]acetamide
- N-[(2R)-1-(4-Methoxy-3-sulfamoylphenyl)-2-propanyl]acetamide
- ®-N-(1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl)acetamide
Uniqueness
This compound stands out due to its specific structural features and functional groups, which confer unique chemical and biological properties. Its ability to inhibit tumor cell proliferation and induce apoptosis makes it a valuable compound in medicinal research .
Properties
IUPAC Name |
N-[(2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-8(14-9(2)15)6-10-4-5-11(18-3)12(7-10)19(13,16)17/h4-5,7-8H,6H2,1-3H3,(H,14,15)(H2,13,16,17)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJIWMGQFZAOV-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555906 |
Source
|
Record name | N-[(2R)-1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112101-74-3 |
Source
|
Record name | N-[(2R)-1-(4-Methoxy-3-sulfamoylphenyl)propan-2-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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